molecular formula C23H31N5O B7550714 N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide

N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide

Cat. No. B7550714
M. Wt: 393.5 g/mol
InChI Key: VSYUYRPTSZHRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide, commonly known as ACPD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD belongs to the class of adamantyl-substituted piperazines and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In

Scientific Research Applications

ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. ACPD has been shown to have neuroprotective effects by reducing the excitotoxicity caused by excessive N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor activation. ACPD has also been studied for its potential use in treating drug addiction, as it has been shown to reduce cocaine and nicotine self-administration in animal models.

Mechanism of Action

ACPD acts as a potent antagonist of the N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor by binding to the glycine-binding site of the receptor. This binding inhibits the activation of the receptor by reducing the binding of glycine to the receptor. ACPD has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and dopamine systems.
Biochemical and Physiological Effects
ACPD has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing GABA release, and reducing the activity of dopamine neurons. ACPD has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACPD in lab experiments is its potency and specificity as an N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide receptor antagonist. ACPD has also been shown to have a long half-life, which allows for sustained effects in animal models. However, one limitation of using ACPD is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Future Directions

There are several future directions for research on ACPD. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have potential as a treatment for drug addiction, and further research is needed to explore this potential application. Additionally, further studies are needed to explore the potential toxicity of ACPD and its long-term effects on the brain.

Synthesis Methods

The synthesis of ACPD involves the reaction of 1-adamantylamine with 4-cyanopyridine-2-carboxylic acid, followed by the coupling of the resulting intermediate with 1-(2-chloroethyl)piperazine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

IUPAC Name

N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-16(22(29)26-23-12-18-8-19(13-23)10-20(9-18)14-23)27-4-6-28(7-5-27)21-11-17(15-24)2-3-25-21/h2-3,11,16,18-20H,4-10,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYUYRPTSZHRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4CCN(CC4)C5=NC=CC(=C5)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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